molecular formula C8H15NO B15305125 5-Amino-3,3-dimethylcyclohexan-1-one

5-Amino-3,3-dimethylcyclohexan-1-one

Cat. No.: B15305125
M. Wt: 141.21 g/mol
InChI Key: XRKHMTSIKIVKGC-UHFFFAOYSA-N
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Description

5-Amino-3,3-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H15NO It is a derivative of cyclohexanone, featuring an amino group and two methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,3-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclohexanone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and precise control of reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-3,3-dimethylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5,5-dimethyl-2-cyclohexen-1-one: This compound shares a similar cyclohexane structure but differs in the position and type of functional groups.

    5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one: Another compound with an amino group, but with a different core structure and additional nitro groups.

Uniqueness

5-Amino-3,3-dimethylcyclohexan-1-one is unique due to its specific arrangement of functional groups and its chemical reactivity. Its distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.

Biological Activity

5-Amino-3,3-dimethylcyclohexan-1-one is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's structure, synthesis, biological interactions, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H15N1O1, featuring a cyclohexane ring with an amino group (-NH2) and a ketone functional group (C=O). The presence of these functional groups allows for diverse chemical reactivity, making it a valuable building block in synthetic chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reduction of corresponding ketones or aldehydes. A common method includes the catalytic hydrogenation of 5-nitro-3,3-dimethylcyclohexanone, yielding the desired amino-ketone through a series of reduction steps that convert nitro groups to amino groups while preserving the cyclohexane structure.

Interaction with Biological Macromolecules

Research indicates that this compound can interact with various biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds and ionic interactions with biomolecules, influencing their activity and stability. This interaction is crucial for understanding its mechanism of action in biological systems.

Therapeutic Potential

Preliminary studies suggest that this compound may exhibit therapeutic properties. Its ability to modulate enzyme activity and participate in biochemical pathways positions it as a candidate for further investigation in drug development. For instance, it has been noted for potential antioxidant activity and as a selective inhibitor of certain enzymes relevant to neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Study Compound Activity IC50 Value
Study 1Tacrine AnalogCholinesterase Inhibition38.7 ± 1.7 μM
Study 2ImidazopyranotacrinesAntioxidant Activity2.31 ± 0.29 μmol·Trolox/μmol compound

These findings highlight the compound's versatility and potential applications in treating conditions such as Alzheimer's disease.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The amino group facilitates hydrogen bonding with biological molecules, while the ketone group may participate in various enzymatic reactions. This dual functionality is thought to enhance its biological activity compared to other similar compounds.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
5-Amino-3,3-dimethylcyclohexanolContains an alcohol group instead of a ketoneHydroxyl group provides different reactivity
5-Nitro-3,3-dimethylcyclohexanoneContains a nitro groupMore reactive due to electron-withdrawing effect
5-Amino-2-methylcyclohexanoneSimilar cyclohexane structureVariations in biological activity

This comparison illustrates how the presence of different functional groups can influence the reactivity and potential applications of these compounds.

Properties

IUPAC Name

5-amino-3,3-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)4-6(9)3-7(10)5-8/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKHMTSIKIVKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(=O)C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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